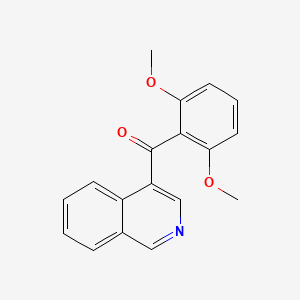

4-(2,6-Dimethoxybenzoyl)isoquinoline

Description

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)14-11-19-10-12-6-3-4-7-13(12)14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHKLJIBVDHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501249256 | |

| Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-19-9 | |

| Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethoxybenzoyl)isoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with isoquinoline and 2,6-dimethoxybenzoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: Isoquinoline is reacted with 2,6-dimethoxybenzoyl chloride in the presence of the base at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Continuous Stirring: Continuous stirring ensures uniform reaction conditions and efficient mixing of reactants.

Automated Control: Automated systems control temperature, pressure, and reaction time to optimize yield and purity.

Purification: Industrial purification methods include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

4-(2,6-Dimethoxybenzoyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, allowing for further functionalization.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Acids and Bases: Hydrochloric acid, sodium hydroxide.

Scientific Research Applications

4-(2,6-Dimethoxybenzoyl)isoquinoline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethoxybenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogs with Methoxy Substituents

A. Pyrrolo[2,1-a]isoquinoline Derivatives (6a and 6c)

- Structure: Compounds 6a and 6b feature a pyrrolo[2,1-a]isoquinoline core with 8,9-dimethoxy groups and piperidinyl/diethylamine side chains .

- Activity : These compounds exhibit potent cytotoxicity against T47D (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 1.93 to 33.84 µM. Their activity surpasses reference drugs, attributed to the synergistic effects of the 8,9-dimethoxy groups and flexible side chains enhancing target binding .

- Comparison: Unlike 4-(2,6-Dimethoxybenzoyl)isoquinoline, which lacks a fused pyrrolo ring, the 8,9-dimethoxy positioning in 6a/6c may optimize steric and electronic interactions with cellular targets.

B. 1-Methoxy-4-(4-methoxyphenyl)benzene (2c)

Quinoline Derivatives with Halogen and Amino Substituents

A. 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Structure: Features amino, chloro, and methoxyphenyl groups on the quinoline core .

- Properties : Melting point (223–225°C) and synthetic route (PdCl2(PPh3)2/PCy3 catalysis) suggest high stability and reactivity .

- Comparison: The chloro and amino groups in 4k may enhance hydrogen bonding and electrophilic interactions, whereas the benzoyl group in the target compound could prioritize π-π stacking or hydrophobic interactions.

Dihydroisoquinoline Derivatives

A. 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinoline (DPQ)

Biological Activity

4-(2,6-Dimethoxybenzoyl)isoquinoline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key experimental results.

Chemical Structure and Properties

This compound features a benzoyl group attached to an isoquinoline backbone, which is significant for its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that isoquinoline derivatives exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound could inhibit the proliferation of cancer cell lines by modulating key signaling pathways such as MAPK/PI3K-Akt .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Osteosarcoma (HOS) | 12.2 | Inhibition of MAPK/PI3K-Akt pathways |

| Breast Cancer Cells | Varies | Induction of apoptosis |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant efficacy in inhibiting bacterial growth.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This includes binding to receptors or enzymes involved in critical pathways such as apoptosis and cell proliferation . Molecular docking studies have suggested that the compound may exhibit strong binding affinities to targets associated with various diseases.

Study on Anticancer Effects

A recent study focused on the anticancer effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Study on Antiviral Activity

In another investigation into antiviral properties, the compound was tested against SARS-CoV-2. The findings revealed that it inhibited viral replication in vitro at concentrations comparable to other known antiviral agents .

Q & A

Q. What are the common synthetic routes for 4-(2,6-Dimethoxybenzoyl)isoquinoline and its derivatives?

Methodological Answer: The synthesis typically involves coupling 2,6-dimethoxybenzoyl chloride with isoquinoline precursors. For example, in the preparation of multi-target inhibitors, 2,6-dimethoxybenzoyl chloride reacts with hydroxyl-containing intermediates under nucleophilic acyl substitution conditions (e.g., in dichloromethane with a base like triethylamine) . Alternative routes include Friedel-Crafts acylation or Pd-catalyzed cross-coupling reactions, as seen in analogous isoquinoline derivatives . Reaction optimization often requires controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the isoquinoline ring at δ 7.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks matching calculated values within ±0.001 Da) .

- HPLC: Assesses purity (>95% is typical for research-grade compounds) .

Advanced Research Questions

Q. How can fragment-based design strategies optimize this compound derivatives for biological targets?

Methodological Answer: Fragment merging, as demonstrated in isoquinoline-based drug discovery, involves synthesizing monosubstituted fragments and screening for binding affinity. For instance, merging fragments at the 4-position (benzoyl group) and 1-/3-positions (other substituents) enhances interactions with enzymes or receptors . Biochemical assays (e.g., fluorescence polarization or surface plasmon resonance) quantify binding kinetics, while molecular docking refines substituent selection based on steric and electronic compatibility .

Q. How do computational methods aid in predicting the interactions of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) Simulations: Models binding stability in protein pockets (e.g., interactions with kinases or GPCRs) .

- PubChem Data: Leverages InChI keys and crystallographic data (e.g., PubChem CID-specific parameters) to validate structural hypotheses .

Q. What is the impact of substituent position (e.g., 2,6-dimethoxy vs. 3,5-dimethoxy) on biological activity?

Methodological Answer: Substituent position significantly affects steric hindrance and electronic distribution. For example:

- 2,6-Dimethoxy groups enhance planar stacking with aromatic residues in enzyme active sites, improving inhibition constants (Ki) .

- 3,5-Dimethoxy analogs may introduce torsional strain, reducing binding affinity . Comparative studies using IC₅₀ assays and X-ray crystallography are recommended to quantify these effects .

Q. How is this compound applied in materials science?

Methodological Answer: In optoelectronics, its rigid aromatic structure serves as a ligand in iridium(III) complexes for deep-red electroluminescence. For example, coordination with Ir(III) enhances phosphorescence quantum yields (ΦPL > 0.4) in organic light-emitting diodes (OLEDs) . Device fabrication involves spin-coating the complex onto ITO substrates, followed by vacuum deposition of charge-transport layers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.